5-Methylquinoxalin-6-amine

Description

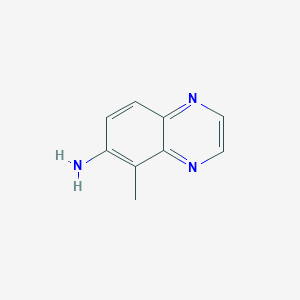

Structure

2D Structure

3D Structure

Properties

CAS No. |

171102-36-6 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

5-methylquinoxalin-6-amine |

InChI |

InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3 |

InChI Key |

KRCPPRKQPSSVOT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=NC=CN=C12)N |

Canonical SMILES |

CC1=C(C=CC2=NC=CN=C12)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Methylquinoxalin 6 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the C-6 position is a key center of nucleophilicity in the molecule. It readily participates in reactions with a variety of electrophiles, leading to the formation of new nitrogen-carbon and nitrogen-sulfur bonds. These transformations are fundamental for elaborating the core structure and are widely employed in the synthesis of more complex derivatives.

Key reactions involving the amine's nucleophilicity include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). For instance, reacting 5-methylquinoxalin-6-amine with acetyl chloride would produce N-(5-methylquinoxalin-6-yl)acetamide.

Urea Formation: Treatment with isocyanates, such as phenylisocyanate, leads to the formation of substituted ureas. nih.gov

Sulfonylation: The amine group reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form stable sulfonamides. nih.gov These reactions are often used to protect the amine group or to introduce functionalities that can alter the molecule's biological or physical properties.

| Electrophile | Reagent Example | Product Type |

| Acyl Halide | Acetyl Chloride | Amide |

| Isocyanate | Phenylisocyanate | Urea |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system is aromatic, though the nitrogen atoms make it electron-deficient compared to benzene. However, the presence of the powerful electron-donating amine group at C-6 and the weakly activating methyl group at C-5 significantly influences its reactivity towards electrophiles. The amine group is a strong activating, ortho, para-directing group. makingmolecules.com

Considering the structure of this compound:

The position ortho to the amine group is C-7.

The position para to the amine group is C-3 (within the pyrazine (B50134) ring), which is generally not favored for substitution.

The other ortho position is C-5, which is already substituted with a methyl group.

Therefore, electrophilic aromatic substitution is strongly directed to the C-7 position. The C-8 position is meta to the amine and ortho to the methyl group, making it a less likely site for substitution. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.org The rate-determining step involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 7-Nitro-5-methylquinoxalin-6-amine |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-5-methylquinoxalin-6-amine |

| Sulfonation | Fuming H₂SO₄ | 6-Amino-5-methylquinoxaline-7-sulfonic acid |

Formation of Imine and Schiff Base Derivatives

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by a dehydration step, often catalyzed by a trace amount of acid. masterorganicchemistry.comyoutube.com

The general reaction is: R¹R²C=O + (5-Methylquinoxalin-6-yl)-NH₂ ⇌ R¹R²C=N-(5-Methylquinoxalin-6-yl) + H₂O

This transformation is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The resulting Schiff bases are versatile intermediates themselves, finding use in the synthesis of various heterocyclic systems and as ligands for metal complexes. ijfans.orgekb.eg

Cyclization and Annulation Reactions Involving the Amine Group

The amine functionality, in conjunction with the adjacent aromatic ring, can participate in cyclization and annulation reactions to construct fused heterocyclic systems. These reactions build upon the quinoxaline core to create more complex, polycyclic structures. For example, reactions with bifunctional reagents can lead to the formation of new five- or six-membered rings.

Annulation reactions, such as the Skraup synthesis of quinolines or related cyclizations, could potentially be adapted. For instance, reacting this compound with α,β-unsaturated carbonyl compounds could, under acidic conditions, lead to the formation of a new fused pyridinone ring. chim.it Such intramolecular cyclizations are powerful tools for building molecular complexity in a single step.

Functionalization at Periphery and Heterocyclic Ring Positions

Beyond the primary amine, other positions on the this compound molecule are susceptible to functionalization.

Methyl Group Functionalization: The methyl group at C-5 can be a site for radical halogenation or oxidation under specific conditions to introduce further functionality.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation could potentially be used to introduce substituents at positions on the quinoxaline ring that are not easily accessible through classical electrophilic substitution, such as the C-7 or C-8 positions. nih.gov Recent developments have shown that even challenging C-H amination on quinoxalinone scaffolds is possible under photoredox catalysis. acs.org

Metal-Catalyzed Coupling and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in several of these key transformations.

Buchwald-Hartwig Amination: The amine group itself can act as a nucleophile in the Buchwald-Hartwig amination, coupling with aryl or heteroaryl halides to form diarylamine structures. wikipedia.orgacsgcipr.orglibretexts.org This reaction provides a direct method for linking the quinoxaline scaffold to other aromatic systems via a nitrogen bridge. snnu.edu.cn The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: To participate as the halide partner in a Suzuki coupling, this compound would first need to be halogenated, for example, at the C-7 position via electrophilic aromatic substitution. The resulting 7-halo-5-methylquinoxalin-6-amine could then be coupled with a wide variety of aryl or vinyl boronic acids or esters. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthesis for constructing biaryl and hetero-biaryl linkages. organic-chemistry.org

| Coupling Reaction | Role of Quinoxaline Derivative | Coupling Partner | Bond Formed |

| Buchwald-Hartwig | Amine Nucleophile | Aryl Halide | C-N |

| Suzuki-Miyaura | Aryl Halide (after halogenation) | Boronic Acid/Ester | C-C |

Role As a Molecular Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

Synthesis of Fused Polycyclic Heteroaromatic Architectures

The amino group of quinoxalinamines serves as a key functional handle for the annulation of additional rings, leading to the formation of polycyclic heteroaromatic systems. A notable example of this is the utilization of aminoquinoxalines in the Gould-Jacobs reaction to construct pyrido[2,3-f]quinoxalines. This reaction typically involves the condensation of an arylamine with an alkoxymethylenemalonate derivative, followed by a thermal cyclization.

In a study closely related to the subject compound, 5-aminoquinoxaline was shown to react with various alkoxymethylene derivatives to form the corresponding quinoxalinoaminoethylenes. Subsequent thermal cyclization of these intermediates yielded angularly annelated 10H-pyrido[2,3-f]quinoxalines. The reaction proceeds through an initial nucleophilic substitution of the alkoxy group by the amino group of the quinoxaline (B1680401), followed by an intramolecular electrophilic cyclization onto the quinoxaline ring, driven by heat. The presence of the methyl group in 5-Methylquinoxalin-6-amine is anticipated to influence the regioselectivity of this cyclization.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Aminoquinoxaline | Alkoxymethylenemalonate | 10H-pyrido[2,3-f]quinoxaline | Gould-Jacobs Reaction |

This table illustrates the general principle of the Gould-Jacobs reaction with a related aminoquinoxaline.

Utilization in Multicomponent Reaction Sequences

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) are not extensively documented in the literature, the reactivity of the amino group suggests its potential as a valuable component in such transformations. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

The amino functionality of this compound can act as a nucleophile in various MCRs. For instance, in a Povarov-type reaction, an arylamine, an aldehyde, and an activated alkene can react to form tetrahydroquinolines. By analogy, this compound could potentially be employed in similar sequences to generate complex, fused heterocyclic systems incorporating the quinoxaline moiety. Similarly, its participation in Ugi or Passerini reactions, following suitable derivatization, could open avenues to novel peptide-like structures bearing the quinoxaline scaffold. The development of such MCRs involving this compound remains a promising area for future research.

Precursor for Polymeric Materials with Tailored Properties

The bifunctional nature of certain quinoxalinamine derivatives, possessing two reactive sites, makes them attractive as monomers for the synthesis of high-performance polymers. The rigid and thermally stable quinoxaline core can impart desirable properties to the resulting materials.

Application as Monomers for High Heat-Resistant Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride.

Research has demonstrated the use of quinoxaline-containing diamines as monomers to produce polyimides with enhanced thermal properties. In one study, a series of polyimides were synthesized from various aromatic dianhydrides and diamines containing a quinoxaline moiety, including 3/2-(4-aminophenyl)-2/3-methylquinoxalin-6-amine (QMDA), a compound structurally related to this compound. The incorporation of the quinoxaline unit into the polymer backbone was found to significantly improve the thermal stability of the resulting polyimides.

The polyimides derived from these quinoxaline-based diamines exhibited high glass transition temperatures (Tg) and excellent thermal decomposition temperatures (Td), indicating their suitability for high-temperature applications. The properties of these polymers can be fine-tuned by varying the structure of the dianhydride and the specific quinoxaline diamine used.

| Dianhydride | Quinoxaline Diamine | Resulting Polymer | Key Property |

| Aromatic Dianhydrides | 3/2-(4-aminophenyl)-2/3-methylquinoxalin-6-amine (QMDA) | Polyimide | High Thermal Stability |

This table showcases the use of a structurally related quinoxaline diamine in the synthesis of high-performance polyimides.

Development of Novel Synthetic Methodologies Employing Quinoxalinamine Scaffolds

The unique reactivity of the quinoxalinamine scaffold itself can be harnessed to develop novel synthetic methodologies. The amino group can direct reactions to specific positions on the heterocyclic ring or can be transformed into other functional groups to facilitate further synthetic manipulations.

For example, the amino group in aminoquinoxalines can be converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the quinoxaline ring. This approach allows for the synthesis of a diverse library of quinoxaline derivatives that would be difficult to access through other means.

Furthermore, the development of new C-H activation and cross-coupling methodologies targeting the quinoxaline core, with the amino group acting as a directing group, is an active area of research. Such methods would provide a more efficient and atom-economical way to functionalize the quinoxaline scaffold, enabling the synthesis of novel compounds with potential applications in various fields of chemistry. While specific examples focusing on this compound are still emerging, the broader research on quinoxaline chemistry indicates a strong potential for this compound to be at the forefront of developing new synthetic tools.

Spectroscopic Characterization Methodologies for 5 Methylquinoxalin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural ElucidationNMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework and the connectivity of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial ProximityTo definitively assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, even if they are not directly connected through bonds, providing insights into the compound's three-dimensional conformation.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group IdentificationIR spectroscopy measures the vibrations of bonds within a molecule.wpmucdn.comFor 5-Methylquinoxalin-6-amine, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. These would include:

N-H stretching vibrations for the primary amine (-NH₂) group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. orgchemboulder.com

C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the methyl group (typically below 3000 cm⁻¹).

C=N and C=C stretching vibrations from the quinoxaline (B1680401) aromatic system in the 1400-1650 cm⁻¹ region.

N-H bending vibrations for the primary amine, usually found around 1580-1650 cm⁻¹. orgchemboulder.com

C-N stretching vibrations for the aromatic amine, typically in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore CharacterizationUV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoxaline ring system is a strong chromophore. The UV-Vis spectrum of this compound would display characteristic absorption maxima (λ_max_) corresponding to π-π* transitions within the aromatic system. The positions and intensities of these absorptions are influenced by substituents; the presence of the electron-donating amine group and the methyl group would be expected to shift the absorption bands compared to unsubstituted quinoxaline.

Without access to peer-reviewed studies or database entries containing the spectral data for this compound, any further discussion would be purely theoretical. The scientific community awaits the synthesis and characterization of this compound to provide the specific data required for a complete analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the percentage by weight of each element present in the sample, which is crucial for validating the empirical formula of a newly synthesized or purified substance. For this compound, this method confirms the ratio of carbon (C), hydrogen (H), and nitrogen (N) atoms within the molecule, ensuring its atomic constitution aligns with the proposed chemical structure.

The validation process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula. The molecular formula for this compound is C₉H₉N₃. The theoretical elemental composition is calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), and the molecular weight of the compound (159.19 g/mol ).

Theoretical Elemental Composition of this compound:

Carbon (C): (9 * 12.01 / 159.19) * 100% = 67.90%

Hydrogen (H): (9 * 1.008 / 159.19) * 100% = 5.70%

Nitrogen (N): (3 * 14.01 / 159.19) * 100% = 26.40%

In a typical experimental procedure, a small, precisely weighed sample of this compound would be subjected to combustion analysis. This process burns the sample in an excess of oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. The amounts of these combustion products are accurately measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated.

The experimental results are then compared to the theoretical values. A close agreement between the found and calculated percentages, typically within a margin of ±0.4%, is considered strong evidence for the compound's proposed empirical formula and purity. nih.gov

Below is an interactive data table presenting the theoretical elemental composition for this compound and the reported theoretical versus experimental data for 6,7-dichloroquinoxaline-2,3-dione (B8809070), which exemplifies the application of this validation method.

Interactive Data Table: Elemental Analysis Comparison

| Compound | Element | Theoretical (%) | Experimental (%) |

| This compound | C | 67.90 | Not Available |

| H | 5.70 | Not Available | |

| N | 26.40 | Not Available | |

| 6,7-dichloroquinoxaline-2,3-dione | C | 41.59 | 42.59 |

| H | 1.75 | 2.17 | |

| N | 12.13 | 12.17 |

Data for 6,7-dichloroquinoxaline-2,3-dione is sourced from a study on the synthesis and characterization of quinoxaline derivatives. asmarya.edu.ly

The slight deviation between the calculated and found values for 6,7-dichloroquinoxaline-2,3-dione falls within the acceptable range for experimental accuracy, thus validating its empirical formula. asmarya.edu.ly This same principle is applied to confirm the identity and purity of this compound in research and manufacturing settings.

Theoretical and Computational Investigations of 5 Methylquinoxalin 6 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various quinoxaline (B1680401) derivatives, providing accurate predictions of their molecular and electronic properties. scispace.comiiste.org

Molecular Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 5-Methylquinoxalin-6-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The geometry of the quinoxaline core is largely planar, and the substituents—a methyl group at position 5 and an amine group at position 6—will influence the local geometry. The orientation of the amine group's hydrogen atoms and the rotational barrier of the methyl group are key parameters in the conformational analysis. Different conformers can be explored by systematically rotating these groups and calculating the corresponding energies to identify the global minimum energy structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-CH3 | ~1.51 Å |

| C6-NH2 | ~1.37 Å | |

| N1-C2 | ~1.31 Å | |

| C7-C8 | ~1.40 Å | |

| Bond Angle | C4-C5-CH3 | ~121° |

| C5-C6-NH2 | ~122° | |

| Dihedral Angle | H-N-C6-C5 | ~0° or 180° |

Note: These are representative values based on typical DFT calculations for similar aromatic amines and methylated aromatic systems.

Analysis of Electronic Structure (HOMO-LUMO Orbitals, Energy Gaps, Molecular Electrostatic Potentials)

The electronic properties of a molecule are fundamental to its chemical reactivity and spectroscopic behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule.

HOMO-LUMO Orbitals and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. iiste.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the regions that are rich or poor in electrons. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the amine group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amine and methyl groups would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 4.3 eV |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups and their movements can be identified. For this compound, characteristic vibrational frequencies would include:

N-H stretching vibrations of the amine group, typically in the range of 3300-3500 cm⁻¹. scispace.com

C-H stretching vibrations of the aromatic ring and the methyl group, usually found between 2900 and 3100 cm⁻¹. scispace.com

C=N and C=C stretching vibrations within the quinoxaline ring system, occurring in the 1400-1600 cm⁻¹ region. scispace.com

Comparing the calculated vibrational spectrum with experimental data can help to confirm the molecular structure and provide a detailed assignment of the observed spectral bands. nih.govmdpi.com

Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

To quantify the reactivity of different atomic sites within a molecule, DFT provides various reactivity descriptors.

Fukui Functions: The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

Local Softness: Related to the Fukui function, local softness is another descriptor that helps to identify the most reactive sites in a molecule.

For this compound, these descriptors would likely indicate that the nitrogen atoms of the quinoxaline ring and the amine group are susceptible to electrophilic attack, while certain carbon atoms in the ring may be more prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions.

Simulation of Molecular Conformational Dynamics

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. By simulating the molecule's trajectory over time, one can observe:

Rotational dynamics of the methyl and amine groups.

Flexibility of the quinoxaline ring system.

Hydrogen bonding interactions with solvent molecules or other solutes.

These simulations provide insights into how the molecule behaves in a realistic environment, which is crucial for understanding its physical properties and biological activity. For instance, MD studies on similar heterocyclic compounds have been used to understand their stability and interactions within biological systems. nih.govnih.govresearchgate.net

Evaluation of Force Fields for Quinoxaline Systems

The accuracy of molecular mechanics and molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. For quinoxaline systems, including this compound, the selection and validation of an appropriate force field are critical for obtaining meaningful computational results. Standard force fields such as AMBER, CHARMM, and OPLS have been developed primarily for biomolecules like proteins and nucleic acids. While their general parameter sets (e.g., GAFF for AMBER) can be applied to a wide range of organic molecules, their performance for specific heterocyclic systems like quinoxalines requires careful evaluation.

The parameterization of force fields for N-heterocyclic compounds involves the careful determination of bonded and non-bonded parameters. Bonded parameters, including bond lengths, bond angles, and dihedral angles, are often derived from quantum mechanical (QM) calculations, such as density functional theory (DFT), to accurately represent the molecule's geometry and conformational flexibility. Non-bonded parameters, which include van der Waals interactions and electrostatic charges, are typically fitted to reproduce experimental data, such as heats of vaporization and densities of pure liquids, or QM-calculated interaction energies with a probe molecule like water.

A significant challenge in force field development for molecules like this compound is the accurate representation of the electron distribution in the aromatic system, which influences intermolecular interactions. The inclusion of extra, massless Coulombic interaction sites can be employed to represent the lone pairs of the nitrogen atoms, providing a more directional and accurate description of electrostatic interactions.

The validation of a force field for quinoxaline systems involves comparing simulation results with experimental data or high-level QM calculations. Key properties for comparison include thermodynamic properties (e.g., heats of formation, sublimation energies), structural properties (e.g., radial distribution functions in the liquid state), and dynamic properties (e.g., diffusion coefficients). For instance, a robust force field should be able to reproduce the experimental crystal structure and lattice energy of a quinoxaline derivative.

Recent advancements in force field development utilize machine learning and data-driven approaches to achieve high accuracy and broad applicability. These methods can predict force field parameters for a vast chemical space by learning from large datasets of QM calculations. Such approaches hold promise for generating highly accurate and specific force fields for quinoxaline derivatives.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the physicochemical properties and biological activities of new chemical entities. These models establish a mathematical relationship between the structural features of molecules and their observed properties. For this compound and its derivatives, QSPR and QSAR models can accelerate the drug discovery process by prioritizing compounds with desirable properties for synthesis and experimental testing.

Development of Models for Physicochemical Property Prediction

The development of a robust QSPR/QSAR model begins with the compilation of a dataset of molecules with known properties. For quinoxaline derivatives, this could include properties such as solubility, lipophilicity (logP), melting point, and various biological activities like anticancer, antimicrobial, or anti-inflammatory effects.

Once the dataset is assembled, a set of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure and are the independent variables in the QSPR/QSAR model. The next step is to use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and random forests (RF), to build a model that correlates the descriptors with the property of interest.

The predictive power of the developed model is then rigorously evaluated using internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness, while external validation, using an independent test set of molecules, evaluates its ability to predict the properties of new compounds.

For quinoxaline derivatives, QSPR models have been successfully developed to predict their performance as corrosion inhibitors, with descriptors related to the electronic properties and molecular size being important. researchgate.net Similarly, QSAR models have been established to predict the antitubercular and antileptospiral activities of substituted quinoxalines. nih.gov

Selection and Utilization of Theoretical Molecular Descriptors

The choice of molecular descriptors is a critical step in the development of a predictive QSPR/QSAR model. A wide variety of descriptors can be calculated, broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices that describe molecular connectivity), and 3D (e.g., descriptors derived from the 3D structure of the molecule).

For quinoxaline derivatives, a range of descriptors have been found to be important in various QSPR/QSAR studies. These include:

Constitutional descriptors: Molecular weight, number of nitrogen atoms, and other atom counts.

Topological descriptors: These describe the branching and connectivity of the molecule and have been shown to be important for predicting the antitubercular activity of quinoxalines. nih.gov

Quantum chemical descriptors: Calculated using methods like DFT, these descriptors provide insights into the electronic properties of the molecules. Important quantum chemical descriptors for quinoxalines include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. These descriptors have been used to model the corrosion inhibition properties of quinoxaline derivatives. dntb.gov.ua

Electrostatic descriptors: These descriptors, such as those related to the distribution of partial charges on the molecular surface, are important for understanding intermolecular interactions and have been used in QSAR models for the antitubercular activity of quinoxalines. nih.gov

The table below provides a summary of commonly used molecular descriptors in QSPR/QSAR studies of quinoxaline derivatives and their typical applications.

| Descriptor Category | Examples | Relevance to Quinoxaline Properties |

| Constitutional | Molecular Weight, Atom Counts | General physicochemical properties, steric effects |

| Topological | Wiener Index, Randić Index | Molecular shape, branching, and connectivity related to biological activity |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Reactivity, electronic properties, corrosion inhibition |

| Electrostatic | Partial Charges, Molecular Electrostatic Potential | Intermolecular interactions, receptor binding |

Quantum Chemical Approaches to Understanding Reaction Mechanisms and Pathways

Quantum chemical methods, particularly density functional theory (DFT), are invaluable tools for elucidating the mechanisms and pathways of chemical reactions involving quinoxaline derivatives. These computational approaches provide detailed insights into the electronic structure, transition states, and reaction energetics, which can be challenging to obtain through experimental means alone.

For the synthesis of quinoxaline derivatives, which often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, DFT calculations can be used to model the reaction pathway. This includes identifying the key intermediates and transition states, and calculating their corresponding energies to determine the reaction's feasibility and selectivity. For example, a DFT study on the photocatalytic synthesis of 2-methylquinoxaline 1,4-dioxide from benzofurazan oxide and acetone proposed a reaction mechanism by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. iiste.org

Quantum chemical calculations are also employed to understand the reactivity of the quinoxaline ring system. The calculated molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms in the pyrazine (B50134) ring are typically the most nucleophilic sites.

Furthermore, DFT can be used to investigate the mechanisms of biological activity. By modeling the interaction of a quinoxaline derivative with its biological target, such as an enzyme or a receptor, quantum chemical methods can help to understand the binding mode and the key interactions that are responsible for its activity.

The table below summarizes the application of quantum chemical methods in studying the reaction mechanisms of quinoxaline derivatives.

| Application | Quantum Chemical Method | Information Obtained |

| Synthesis Pathway Elucidation | DFT | Transition state structures and energies, reaction intermediates, activation energies |

| Reactivity Prediction | DFT, MEP | Electron-rich and electron-poor sites, prediction of electrophilic and nucleophilic attack |

| Mechanism of Action | QM/MM, DFT | Binding modes with biological targets, key intermolecular interactions, electronic effects on activity |

Synergistic Integration of Computational and Experimental Data in Quinoxaline Research

The integration of computational and experimental approaches provides a powerful strategy for research on this compound and its derivatives. This synergistic approach allows for a deeper understanding of their chemical and biological properties, and can significantly accelerate the discovery and development of new functional molecules.

A common example of this synergy is the use of computational modeling to guide the synthesis of new compounds. For instance, QSAR models can predict the biological activity of a series of virtual quinoxaline derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This reduces the time and resources required for experimental screening.

Molecular docking, another computational technique, can predict the binding mode of a quinoxaline derivative to its biological target. nih.gov These predictions can then be used to design new derivatives with improved binding affinity. The synthesized compounds are then tested experimentally, and the results are used to validate and refine the computational model in an iterative cycle of design, synthesis, and testing.

In the characterization of quinoxaline derivatives, computational methods can be used to complement experimental data. For example, DFT calculations of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the interpretation of experimental spectra and confirm the structure of a newly synthesized compound. scispace.com

A study on quinoxaline-1,4-dioxide derivatives combined experimental measurements of enthalpies of combustion and sublimation with DFT calculations to determine their gas-phase enthalpies of formation and N-O bond dissociation enthalpies. nih.gov The excellent agreement between the experimental and computed values provided a strong validation of the computational methodology.

The table below illustrates the synergistic integration of computational and experimental techniques in quinoxaline research.

| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |

| Drug Design | QSAR, Molecular Docking | Chemical Synthesis, Biological Assays | Rational design of new derivatives with enhanced activity |

| Structural Characterization | DFT (NMR, IR spectra) | NMR, IR Spectroscopy, X-ray Crystallography | Confirmation of molecular structure and interpretation of spectra |

| Thermodynamics | DFT (Enthalpies of Formation) | Calorimetry, Sublimation measurements | Accurate determination of thermodynamic properties and validation of computational models |

| Reaction Mechanism | DFT (Transition State Analysis) | Kinetic Studies, Product Analysis | Detailed understanding of reaction pathways and factors controlling selectivity |

Q & A

Q. What are the established synthetic routes for 5-Methylquinoxalin-6-amine, and how can purity be validated?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions using precursors like 2,6-dichloroquinoxaline and methylamine derivatives. For example, reacting 2,6-dichloroquinoxaline with methylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound . Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) . Purity validation requires 1H/13C NMR (to confirm substituent positions), mass spectrometry (for molecular weight verification), and elemental analysis (to ensure stoichiometric consistency) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Storage: Keep in airtight containers under inert gas (e.g., argon) at room temperature, away from oxidizers .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. What solvents and reaction conditions are suitable for synthesizing derivatives of this compound?

- Methodological Answer: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution reactions. For example, coupling with azidoethyl groups requires DMF, K₂CO₃ as a base, and temperatures of 50–70°C . Avoid protic solvents (e.g., water or ethanol) that may deactivate intermediates.

Q. What analytical techniques confirm the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H NMR (δ 2.5 ppm for methyl group; aromatic protons at δ 7.0–8.5 ppm) and 13C NMR (quinoxaline carbons at ~150 ppm) .

- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 175 for [M+H]+).

- IR Spectroscopy: N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing this compound derivatives?

- Methodological Answer:

- Temperature Optimization: Increasing reaction temperature from 50°C to 70–75°C improved yields from <20% to 80% in analogous quinoxaline syntheses .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent Effects: Compare DMF vs. THF for solubility and reaction kinetics.

- Table 1: Example optimization data from analogous studies:

| Condition | Yield (%) | Reference |

|---|---|---|

| 50°C, K₂CO₃, DMF | 45 | |

| 70°C, K₂CO₃, DMF | 80 |

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?

- Methodological Answer:

- Assay Standardization: Ensure consistent microbial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Structural Analog Comparison: Test derivatives (e.g., 6-chloro or methoxy variants) to isolate substituent effects .

- Dose-Response Analysis: Use logarithmic concentration ranges (0.1–100 µM) to identify threshold effects .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer:

- Systematic Substitution: Introduce functional groups (e.g., -NO₂, -OCH₃) at positions 2, 3, or 7 of the quinoxaline ring .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electron density maps and binding affinities .

- Biological Testing: Pair in vitro assays (e.g., kinase inhibition) with in silico docking (AutoDock Vina) .

Q. How to address discrepancies in spectroscopic data across studies?

- Methodological Answer:

- Instrument Calibration: Validate NMR spectrometers with standards (e.g., TMS) and ensure consistent solvent deuteration .

- Sample Purity: Re-purify samples via recrystallization (e.g., methanol/water) and re-analyze .

- Collaborative Validation: Share samples with independent labs for cross-verification .

Q. What strategies integrate computational chemistry into mechanistic studies of this compound?

- Methodological Answer:

Q. How to ensure reproducibility in toxicity studies of this compound?

- Methodological Answer:

- Standardized Protocols: Follow OECD Guidelines 423 (acute oral toxicity) or 471 (AMES test) .

- Control Groups: Include positive (e.g., cisplatin) and negative controls (DMSO-only) .

- Data Transparency: Publish raw data (e.g., survival rates, histopathology) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.